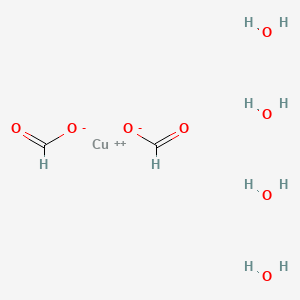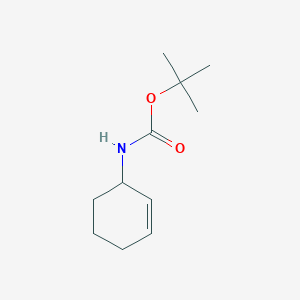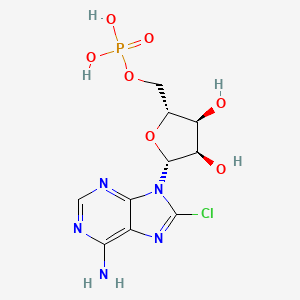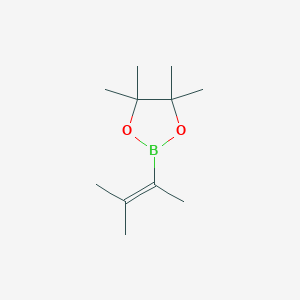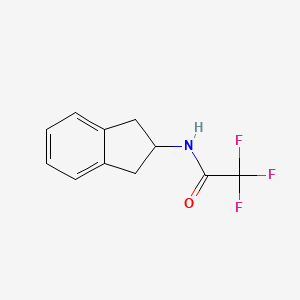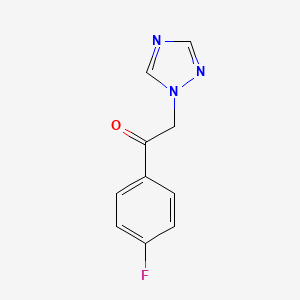
(4-氯-3-甲氧基苯基)甲醇
描述
“(4-Chloro-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO2 . It has a molecular weight of 172.61 g/mol . The IUPAC name for this compound is (4-chloro-3-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI string for “(4-Chloro-3-methoxyphenyl)methanol” is InChI=1S/C8H9ClO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-4,10H,5H2,1H3 . The Canonical SMILES string is COC1=C (C=CC (=C1)CO)Cl .
Physical And Chemical Properties Analysis
“(4-Chloro-3-methoxyphenyl)methanol” has a molecular weight of 172.61 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 172.0291072 g/mol . The Topological Polar Surface Area is 29.5 Ų .
科学研究应用
农业:害虫管理
(4-氯-3-甲氧基苯基)甲醇在农业领域,特别是害虫管理方面具有潜在的应用价值。 研究表明,某些化合物可用于开发吸收紫外线的薄膜,以控制抗药性蓟马 。 这些薄膜在温室中使用时,可以显着减少害虫数量并提高作物产量,为化学农药提供了一种环保替代方案。
制药:药物开发
在制药行业,该化合物可用作合成多种药物的中间体。 其衍生物可能参与创建具有潜在治疗效果的分子,例如抗炎剂或抗生素 。
材料科学:纳米纤维生产
该化合物的衍生物正在探索其在纳米纤维生产中的应用。 这些纳米纤维可以嵌入银纳米粒子,以创建具有抗菌特性的材料,这在水净化和其他需要无菌条件的应用中非常有用 。
环境科学:污染控制
在环境科学中,(4-氯-3-甲氧基苯基)甲醇可以作为合成用于污染物检测和去除的化合物的一部分。 其在开发用于环境修复的先进材料中的作用是一个正在进行的研究课题 。
生物化学:酶学研究
该化合物可以作为酶学研究中的底物或抑制剂,有助于阐明各种酶的作用机制。 了解这些机制可以导致新生物化学分析方法和诊断工具的开发 。
分析化学:色谱法
在分析化学中,(4-氯-3-甲氧基苯基)甲醇可以用作色谱分析中的标准品或参比化合物。 其定义明确的特性使其适用于校准仪器和验证分析方法 。
属性
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSSNHHXWSELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448001 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-17-5 | |
| Record name | (4-chloro-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


